5-Chlorocytidine
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Overview
Description
5-Chlorocytidine is a useful research compound. Its molecular formula is C₉H₁₂ClN₃O₅ and its molecular weight is 277.66. The purity is usually 95%.
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Scientific Research Applications
Incorporation into RNA and Modulation of Transcription and Translation : Myeloperoxidase (MPO) activity can lead to the chlorination of nucleic acids, with 5-Chlorocytidine being a specific marker of this activity. Research has shown that this compound can be incorporated into RNA, but not DNA, in both endothelial and prostatic cells. This incorporation is linked to a significant reduction in translation yield, indicating its potential impact on protein production and cell function (Noyon et al., 2017).
Analysis in Biological Matrixes : A sensitive LC/MSMS method was developed to analyze MPO-specific chlorinated nucleosides, including this compound, in biological matrices. The method highlighted the presence of this compound in healthy donor plasmas and its potential as a marker for detecting MPO activity in biological fluids (Noyon et al., 2016).
Antileukemic Activity : A study focused on the antileukemic activity of 5'-chloro-5'-deoxy-cyclocytidine (Cl-cC), an analogue of cyclocytidine hydrochloride, revealed its potential as a strong antileukemic agent. This compound was found to inhibit the growth of leukemia cells in vitro and had a significant effect on DNA synthesis, suggesting its utility in leukemia treatment (Stankovicová et al., 1995).
Structural Analysis : The structure and conformation of 5'-chlorocyclocytidine, an inhibitor of DNA synthesis, were determined using X-ray crystallography and NMR analyses. This comprehensive structural study provides insights into the compound's mechanism of action as a nucleic acid synthesis inhibitor (Birnbaum et al., 1991).
Selective Anti-Retrovirus Agent : 2',3'-Didehydro-2',3'-dideoxy-5-chlorocytidine (D4CC) was identified as a potent and selective inhibitor of various retroviruses, including HIV. This study highlighted the potential of D4CC in antiretroviral therapy, offering a new avenue for treating retroviral infections (Balzarini et al., 1989).
Mechanism of Action
Target of Action
5-Chlorocytidine is a naturally occurring nucleoside found in the DNA of various organisms, including humans . It is derived from cytosine, a nucleobase present in both DNA and RNA . The primary target of this compound is the transcription enzyme, which incorporates it into RNA .
Mode of Action
This compound interacts with the transcription enzyme, leading to its specific incorporation into RNA . This interaction results in changes in the processes of DNA replication, transcription, and translation .
Biochemical Pathways
The incorporation of this compound into RNA affects a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Pharmacokinetics
It is known that the compound is extensively distributed in the body, with a large volume of distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The specific incorporation of this compound into RNA leads to a significant reduction in translation yield . This suggests that the presence of this compound may decrease protein production, potentially impacting cell viability and function .
Action Environment
The action of this compound is influenced by environmental factors. It exhibits responsive behavior to environmental stimuli, further influencing gene expression regulation . .
Biochemical Analysis
Biochemical Properties
The role of 5-Chlorocytidine encompasses a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Cellular Effects
In vitro experiments with endothelial and prostatic cells showed a large penetration of all chloronucleosides but an exclusive incorporation of this compound into RNA . No incorporation into DNA was observed . This specific incorporation is accompanied by an important reduction of translation yield .
Molecular Mechanism
The capacity of transcription enzyme to specifically incorporate this compound into RNA and the loss of capacity—complete or partial—of different enzymes, involved in replication, transcription or translation, in the presence of chloronucleosides has been demonstrated .
Temporal Effects in Laboratory Settings
The specific incorporation of this compound into RNA and its impact on translation yield suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in DNA replication, transcription, and translation, it is likely that it interacts with various enzymes and cofactors involved in these processes .
Transport and Distribution
In vitro experiments have shown that it can penetrate endothelial and prostatic cells and be incorporated into RNA .
Subcellular Localization
Given its incorporation into RNA, it is likely that it is localized in the nucleus and cytoplasm where RNA synthesis and processing occur .
Properties
IUPAC Name |
4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-UAKXSSHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.